

(5-Morpholin-4-ylpentyl)amine structure elucidation

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Compound of Interest

Compound Name: (5-Morpholin-4-ylpentyl)amine

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An In-Depth Technical Guide to the Structure Elucidation of **(5-Morpholin-4-ylpentyl)amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **(5-Morpholin-4-ylpentyl)amine**, a bifunctional molecule incorporating both a primary and a tertiary amine within a flexible aliphatic chain. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, ensuring that each step is part of a self-validating system for unambiguous structure confirmation. This guide is intended for researchers and professionals in drug development and organic synthesis who require a robust and logical approach to molecular characterization.

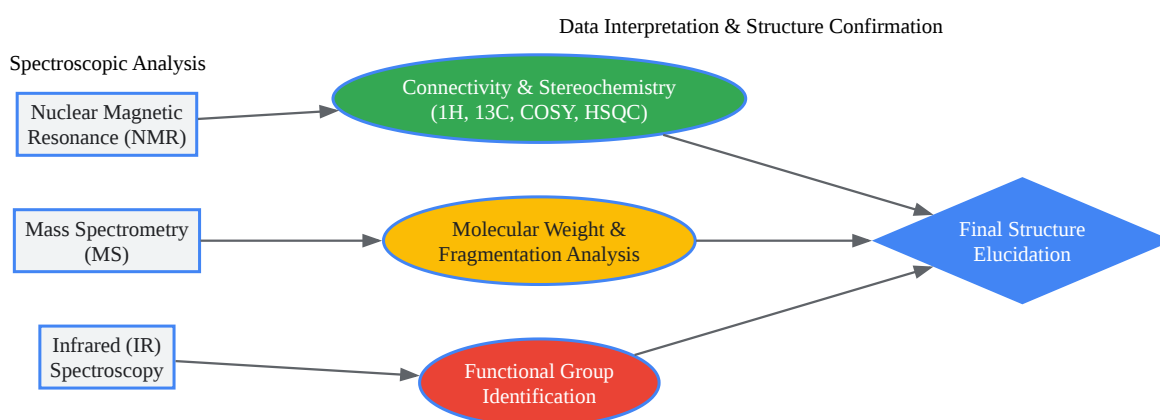
Introduction: The Significance of Morpholine-Containing Compounds

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for biological targets. **(5-Morpholin-4-ylpentyl)amine**, with its terminal primary amine, presents a versatile platform for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3][4] The accurate and unequivocal confirmation of its structure is a critical first step in any research and development cascade.

This guide will systematically detail the analytical journey, from initial functional group identification to the precise mapping of atomic connectivity and proton environments.

Molecular Structure Overview

A clear understanding of the target molecule's topology is fundamental to interpreting the spectral data that will be acquired.



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Figure 2: A strategic workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy serves as the initial rapid screening tool to confirm the presence of key functional groups. The presence of both a primary and a tertiary amine, along with an ether linkage, will give rise to a characteristic spectral fingerprint.

Expected IR Absorptions for **(5-Morpholin-4-ylpentyl)amine**:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Expected Appearance
3400-3250	Primary Amine (R-NH ₂)	N-H Stretch	Two distinct peaks (asymmetric and symmetric) [5][6][7]
2950-2800	Alkyl (C-H)	C-H Stretch	Strong, sharp peaks
1650-1580	Primary Amine (R-NH ₂)	N-H Bend (Scissoring)	Moderate peak
1250-1020	Aliphatic Amine	C-N Stretch	Medium to weak bands [7]
1150-1085	Ether (C-O-C)	C-O Stretch	Strong, prominent peak

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small drop of the neat liquid sample directly onto the ATR crystal.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Spectrum Acquisition:** Collect the sample spectrum over a range of 4000-400 cm⁻¹.

- **Data Processing:** Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

The absence of N-H stretching bands in the 3300-3500 cm^{-1} region would indicate a tertiary amine, while a single peak in this region would suggest a secondary amine. [8]The presence of two distinct peaks is a strong indicator of the primary amine in our target molecule. [7][9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

The Nitrogen Rule: A key principle in the mass spectrometry of amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. 5amine has two nitrogen atoms, so its molecular ion peak (M^+) should appear at an even mass-to-charge ratio (m/z).

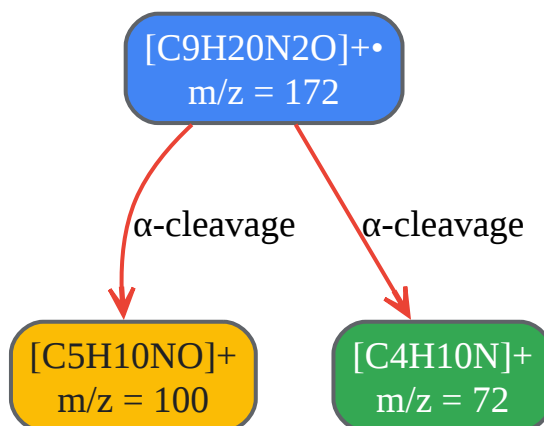
Expected High-Resolution Mass Spectrometry (HRMS) Data:

Parameter	Expected Value
Molecular Formula	$\text{C}_9\text{H}_{20}\text{N}_2\text{O}$
Exact Mass	172.1576
Monoisotopic Mass	172.157563

Expected Fragmentation Pattern:

Electron ionization (EI) will induce fragmentation, primarily through alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Major Fragmentation Pathways



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Figure 3: Predicted major fragmentation ions in EI-MS.

The most stable fragment is often the one that results in a resonance-stabilized cation. The fragment at m/z 100, corresponding to the morpholinomethyl cation, is expected to be the base peak.

Experimental Protocol: GC-MS with Electron Ionization (EI)

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to ensure sample purity before introduction into the mass spectrometer.
- Ionization: Utilize a standard electron ionization source (70 eV).
- Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. [10][11]For **(5-Morpholin-4-ylpentyl)amine**, a combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC) experiments will be employed.

^1H NMR Spectroscopy

Proton NMR will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Predicted ^1H NMR Chemical Shifts (in CDCl_3):

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
-CH ₂ -NH ₂	~2.7-2.9	t	2H	Adjacent to the electron-withdrawing primary amine.
Morpholine -O-CH ₂ -	~3.6-3.8	t	4H	Protons adjacent to the electronegative oxygen atom. [12]
Morpholine -N-CH ₂ -	~2.4-2.6	t	4H	Protons adjacent to the tertiary nitrogen.
-N-CH ₂ - (pentyl)	~2.3-2.5	t	2H	Deshielded by the tertiary nitrogen. [5]
-CH ₂ - (pentyl chain)	~1.3-1.6	m	6H	Aliphatic protons in the middle of the chain.
-NH ₂	~1.0-2.0	br s	2H	Broad singlet, exchangeable with D ₂ O. [5]

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Assignment	Predicted δ (ppm)	Rationale
-CH ₂ -NH ₂	~40-45	Attached to the primary amine.
Morpholine -O-CH ₂ -	~65-70	Adjacent to the highly electronegative oxygen.
Morpholine -N-CH ₂ -	~50-55	Adjacent to the tertiary nitrogen.
-N-CH ₂ - (pentyl)	~55-60	Adjacent to the tertiary nitrogen.
-CH ₂ - (pentyl chain)	~20-35	Standard aliphatic carbons.

2D NMR for Unambiguous Assignments

- COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (¹H-¹H) coupling networks. We expect to see correlations between adjacent methylene groups in the pentyl chain and within the morpholine ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Acquisition: Run standard COSY and HSQC experiments.

- D₂O Exchange: After initial spectra are acquired, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the -NH₂ signal will confirm its assignment. [5]

Conclusion: A Self-Validating Structural Proof

The structural elucidation of **(5-Morpholin-4-ylpentyl)amine** is achieved through a multi-faceted yet logically sequential analytical strategy. IR spectroscopy provides initial, rapid confirmation of the key amine and ether functional groups. High-resolution mass spectrometry unequivocally establishes the elemental composition and molecular weight, with fragmentation patterns offering corroborative structural evidence. Finally, a suite of NMR experiments provides the definitive and unambiguous proof of structure, mapping out the precise atomic connectivity and chemical environments. The convergence of data from these three independent techniques provides a self-validating and trustworthy confirmation of the molecular structure, a critical requirement for any compound intended for use in research and drug development.

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